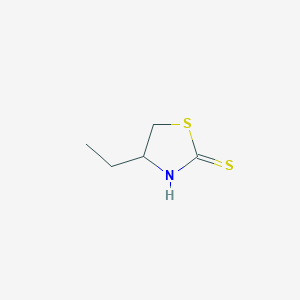

4-Ethylthiazolidine-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethylthiazolidine-2-thione, also known as this compound, is a useful research compound. Its molecular formula is C5H9NS2 and its molecular weight is 147.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Molecular Structure :

- Molecular Formula : C7H12N2S

- Molecular Weight : 161.3 g/mol

- CAS Number : 110199-16-1

The thiazolidine ring structure of 4-ethylthiazolidine-2-thione allows for interactions with biological targets, primarily through the formation of covalent bonds with thiol groups in proteins and enzymes. This interaction can inhibit enzyme activity, disrupt biochemical pathways, and exert antioxidant effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antioxidant Properties :

- Enzyme Inhibition :

- Antimicrobial Effects :

- Potential Therapeutic Uses :

Case Study 1: Xanthine Oxidase Inhibition

A study synthesized a series of thiazolidine-2-thione derivatives to evaluate their XO inhibitory activity. The most potent derivative (compound 6k) exhibited an IC50 value significantly lower than that of allopurinol.

| Compound | IC50 Value (μmol/L) | Comparison |

|---|---|---|

| 6k | 3.56 | 2.5x more potent than allopurinol |

| Allopurinol | 7.86 | Reference compound |

Case Study 2: Antioxidant Activity

In vitro studies revealed that this compound effectively reduced oxidative stress markers, suggesting its utility in managing conditions related to oxidative damage .

Analyse Des Réactions Chimiques

Alkylation Reactions

4-Ethylthiazolidine-2-thione undergoes alkylation at sulfur or nitrogen atoms depending on reaction conditions:

-

N-Alkylation :

Reaction with alkyl halides (e.g., bromoethane, bromopropane) in ethanol under basic conditions (NaOH) produces N-alkylated derivatives. For example: 4 Ethylthiazolidine 2 thione BromoethaneNaOH EtOH 50 CN Ethyl 4 ethylthiazolidine 2 thione Yields range from 64–75% for low-molecular-weight alkyl halides . -

S-Alkylation :

With bulkier halides (e.g., benzyl bromide) or under catalytic conditions (CuI), S-alkylated products dominate. For instance: 4 Ethylthiazolidine 2 thione Benzyl bromideCuI EtOH 80 CS Benzyl 4 ethylthiazolidine 2 thione Extended reaction times (16–24 hours) and higher temperatures improve yields .

Table 1: Alkylation Reactions of this compound

| Reagent | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Bromoethane | NaOH, EtOH, 50°C, 5 h | N-Alkylated | 68–72 |

| Benzyl bromide | CuI, EtOH, 80°C, 16 h | S-Alkylated | 60–65 |

Oxidation and Reduction

The thione group (-C=S) is redox-active:

-

Oxidation :

Treatment with hydrogen peroxide or peracids converts the thione to sulfoxide or sulfone derivatives: 4 Ethylthiazolidine 2 thioneH2O24 Ethylthiazolidine 2 sulfoxide Sulfoxides form under mild conditions, while sulfones require stronger oxidants . -

Reduction :

Using LiAlH₄ reduces the thione to a thiol (-SH): 4 Ethylthiazolidine 2 thioneLiAlH44 Ethylthiazolidine 2 thiol This reaction is critical for synthesizing thiol-containing bioactive derivatives.

Nucleophilic Substitution

The ethyl group at position 4 influences electronic effects, enhancing reactivity at sulfur:

- Reaction with Amines :

Thiazolidine-2-thione derivatives react with amines (e.g., aniline) in the presence of triphosgene (COCl₂) to form thiourea analogs: 4 Ethylthiazolidine 2 thione AnilineCOCl2,CH2Cl2N Phenylthiourea derivative Yields depend on steric and electronic properties of the amine .

Cyclization and Heterocycle Formation

This compound serves as a precursor for fused heterocycles:

- Imidazothiadiazine Synthesis :

Reaction with α-bromoacetophenones generates imidazo[2,1-b] thiadiazines: 4 Ethylthiazolidine 2 thione Bromoacetophenone→Imidazothiadiazine derivative These compounds exhibit antimicrobial and antitumor activities .

Complexation with Metals

The sulfur and nitrogen atoms coordinate transition metals:

- Copper Complexes :

Reaction with CuI in acetonitrile forms iodo-bridged copper(I) complexes, as shown by X-ray diffraction studies . 2 4 Ethylthiazolidine 2 thione CuI→[Cu2(μ−I)2(thione)2]

Thermal and Catalytic Rearrangements

Under thermal conditions (110–150°C) or ultrasound, this compound undergoes isomerization or decomposition:

Key Research Findings

- Biological Relevance : Derivatives show xanthine oxidase (XO) inhibition (IC₅₀ = 3.56 μM for compound 6k) , antimicrobial activity , and antioxidant properties .

- Structural Insights : Conformational analysis via NMR and DFT reveals that the ethyl group at C4 stabilizes chair-like ring conformations, influencing reactivity .

Propriétés

Numéro CAS |

1437-91-8 |

|---|---|

Formule moléculaire |

C5H9NS2 |

Poids moléculaire |

147.3 g/mol |

Nom IUPAC |

4-ethyl-1,3-thiazolidine-2-thione |

InChI |

InChI=1S/C5H9NS2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) |

Clé InChI |

UBKTWHKJHPIXFH-UHFFFAOYSA-N |

SMILES |

CCC1CSC(=S)N1 |

SMILES isomérique |

CCC1CSC(=N1)S |

SMILES canonique |

CCC1CSC(=S)N1 |

Key on ui other cas no. |

1437-91-8 |

Synonymes |

4-ethylthiazolidine-2-thione |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.